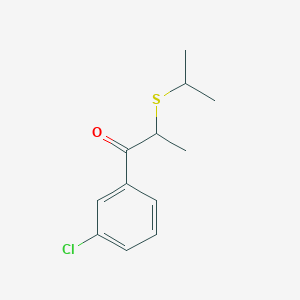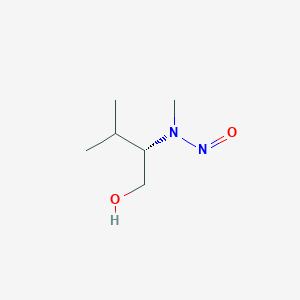
1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)- is a chemical compound with the molecular formula C6H13NO2 It is a derivative of butanol, featuring a nitrosoamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)- typically involves the reaction of 3-methyl-2-butanone with nitrosating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the nitrosoamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as distillation and purification to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosoamino group to an amino group.
Substitution: The compound can participate in substitution reactions where the nitrosoamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxides and ketones.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the nitrosoamino group.
Applications De Recherche Scientifique
1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)- involves its interaction with molecular targets such as enzymes and receptors. The nitrosoamino group can participate in various biochemical pathways, leading to specific biological effects. The compound’s activity is influenced by its ability to form stable complexes with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butanol, 3-methyl-: A simpler analog without the nitrosoamino group.
2-Methyl-1-butanol: Another isomer with different structural properties.
Isoamyl alcohol: A related compound with similar uses in industry and research.
Uniqueness
1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)- is unique due to the presence of the nitrosoamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in various scientific fields.
Propriétés
Formule moléculaire |
C6H14N2O2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-methylnitrous amide |
InChI |
InChI=1S/C6H14N2O2/c1-5(2)6(4-9)8(3)7-10/h5-6,9H,4H2,1-3H3/t6-/m1/s1 |
Clé InChI |
MKNWKCTWWCXBLS-ZCFIWIBFSA-N |
SMILES isomérique |
CC(C)[C@@H](CO)N(C)N=O |
SMILES canonique |
CC(C)C(CO)N(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[2-(2-methyloxiran-2-yl)ethynyl]silane](/img/structure/B13509821.png)
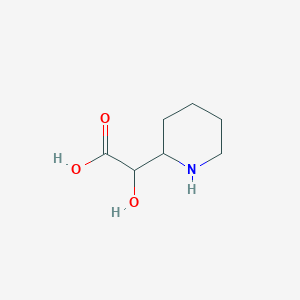
![3-Hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B13509826.png)

![1-[(Piperidin-4-yloxy)methyl]cyclopropan-1-ol hydrochloride](/img/structure/B13509839.png)
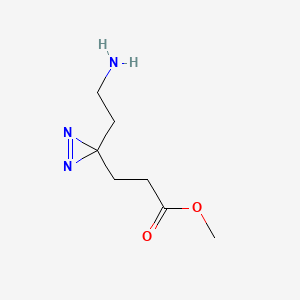
![3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate](/img/structure/B13509865.png)

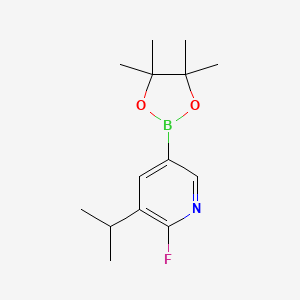
![2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13509891.png)
![4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B13509899.png)
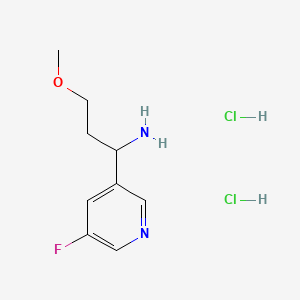
![2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B13509902.png)
